BenchChemオンラインストアへようこそ!

1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

ALDH3A1 Benzimidazole Enzyme Inhibition

This N-sulfonyl benzimidazole is a finely tuned ALDH3A1 inhibitor (IC50 900 nM) optimized for partial enzyme blockade. Compared to the more potent, less lipophilic CB7, the 3-methoxy group yields a balanced cLogP of 3.1, facilitating passive diffusion across lipid membranes—ideal for CNS models or cell lines with intact efflux transporters. A critical SAR comparator for medicinal chemistry programs targeting chemoresistant lung adenocarcinoma and glioblastoma.

Molecular Formula C15H13FN2O3S
Molecular Weight 320.34
CAS No. 713504-56-4
Cat. No. B2441962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
CAS713504-56-4
Molecular FormulaC15H13FN2O3S
Molecular Weight320.34
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)OC
InChIInChI=1S/C15H13FN2O3S/c1-10-17-13-5-3-4-6-14(13)18(10)22(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3
InChIKeyDRJGLNJUJMRVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole: Chemical Class and Procurement-Relevant Profile


1-(4-Fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole (CAS 713504-56-4) is a synthetic benzimidazole derivative belonging to the N-sulfonyl benzimidazole class [1]. Its core structure features a 2-methylbenzimidazole scaffold substituted at the N1 position with a 4-fluoro-3-methoxybenzenesulfonyl group. This compound is characterized by a molecular formula of C15H13FN2O3S, a molecular weight of 320.3 g/mol, and a calculated XLogP3-AA of 3.1 [2]. As a member of the sulfonamide benzimidazole class, it has been studied as an inhibitor of aldehyde dehydrogenase enzymes, particularly ALDH3A1 [3].

Why Scientific Users Cannot Substitute Analogs for 1-(4-Fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole


Substitution among N-sulfonyl benzimidazole analogs is not straightforward due to the sensitive interplay between sulfonyl substitution patterns and their biological activity profiles [1]. While the closely related compound 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) is a potent and highly selective ALDH3A1 inhibitor (IC50 0.2 µM), the introduction of a 3-methoxy group on the phenyl ring simultaneously alters both the lipophilicity (XLogP3 from ~2.4 to 3.1) and the enzyme inhibition kinetics (IC50 from 0.2 µM to 0.9 µM) [2][3]. The following quantitative evidence details exactly how these structural modifications translate into differentiated potency, selectivity, and physicochemical properties that matter for scientific applications.

Quantitative Differentiation of 1-(4-Fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole Against Key Analogs


ALDH3A1 Inhibitory Potency: 4.5-Fold Potency Difference Relative to Des-Methoxy Analog CB7

The target compound exhibits a 4.5-fold reduction in ALDH3A1 inhibitory potency compared to its closest structural analog, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) [1][2]. While CB7 is a submicromolar inhibitor with an IC50 of 0.2 µM, the introduction of a methoxy group at the 3-position of the phenyl ring reduces the IC50 to 900 nM (0.9 µM) [3].

ALDH3A1 Benzimidazole Enzyme Inhibition

ALDH Isoform Selectivity Profile: Implications for Reduced Off-Target Effects

The close analog CB7 is known to be highly selective for ALDH3A1, showing no inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 activity [1]. While direct selectivity data for the target compound is limited, the conserved benzimidazole core and sulfonyl linkage suggest a comparable selectivity profile, with the potential for the methoxy substituent to further modulate interactions with the ALDH1 isoform [2]. The structural similarity allows for the inference that the target compound may maintain this selectivity, a hypothesis that requires experimental verification but is consistent with the established structure-activity relationship (SAR) in this series.

ALDH1A1 ALDH3A1 Selectivity

Lipophilicity Modulation: 0.7 Log Unit Increase Over Des-Methoxy Analog CB7

The computed lipophilicity of the target compound (XLogP3-AA = 3.1) is approximately 0.7 log units higher than that of CB7 (XLogP3-AA ~2.4) [1][2]. This increase in lipophilicity can influence membrane permeability, tissue distribution, and plasma protein binding, making the compound more suitable for applications requiring enhanced cellular uptake or blood-brain barrier penetration [2].

XLogP3 Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Capacity: 5 vs 4 Acceptors Relative to Des-Methoxy Analog

The target compound possesses 5 hydrogen bond acceptors (constitutional), compared to 4 for CB7, due to the additional methoxy oxygen atom [1][2]. This can influence aqueous solubility and interactions with biological targets, potentially offering advantages in formulations requiring improved solubility or specific binding interactions [2].

H-bond acceptor Solubility Drug design

Optimal Application Scenarios for 1-(4-Fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole Based on Evidence


ALDH3A1 Chemosensitization Studies Requiring Moderate Target Engagement

The compound's IC50 of 900 nM against ALDH3A1 makes it a suitable tool for in vitro chemosensitization protocols where complete enzyme inhibition is not desired, such as in combination studies with cyclophosphamide/mafosfamide where partial ALDH3A1 blockade may synergize with chemotherapy without eliminating the detoxification pathway necessary for normal tissue protection [1].

CNS-Targeted ALDH3A1 Research Requiring Enhanced Blood-Brain Barrier Permeability

With a computed XLogP3 of 3.1, the compound may exhibit improved passive diffusion across lipid membranes compared to the less lipophilic CB7 (XLogP3 ~2.4), making it a candidate for studies evaluating ALDH3A1 inhibition in the central nervous system or in cell lines with intact efflux transporter function [2].

Structure-Activity Relationship (SAR) Studies Exploring Methoxy Substitution Effects on ALDH Selectivity

The compound serves as a valuable comparator in SAR panels designed to dissect the contributions of the methoxy group to ALDH isoform selectivity, complementing data from CB7 and other analogs to provide a quantitative understanding of substitution effects on enzyme inhibition and selectivity [3].

Physicochemical Profiling for Drug Development Programs Targeting Lung or Glioblastoma Cancers

Given the established role of ALDH3A1 in lung adenocarcinoma and glioblastoma chemoresistance, the compound's balanced potency and physicochemical properties can be benchmarked against lead candidates in medicinal chemistry programs focused on developing ALDH3A1 inhibitors as chemosensitizing agents [4].

Quote Request

Request a Quote for 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.